molecular formula C12H13N5O4 B1664079 2-Ethynyl adenosine CAS No. 99044-57-2

2-Ethynyl adenosine

Cat. No. B1664079
CAS RN: 99044-57-2
M. Wt: 291.26 g/mol
InChI Key: ILZDIASZHUIPSA-JJNLEZRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl Adenosine is an adenosine derivative, used to capture newly polyadenylated transcripts. 2-Ethynyl Adenosine is also used as a non-radioactive chemical reporter for protein AMPylation.

Scientific Research Applications

Enzymatic Oligonucleotide Preparation and Modification

2-Ethynyl adenosine has been utilized in the synthesis of modified nucleoside triphosphates, which can be incorporated into oligonucleotides by DNA polymerases. This modification facilitates post-synthetic labeling, such as fluorescent tagging, and is essential in studying DNA and RNA structures and dynamics (Wenge, Ehrenschwender, & Wagenknecht, 2013).

Improved PCR Amplification and Labeling

2-Ethynyl adenosine derivatives have shown potential in PCR amplification, leading to multilabeled oligonucleotides suitable for bioorthogonal labeling strategies. These derivatives exhibit improved tolerance by DNA polymerase, enhancing the efficiency and scope of PCR-based techniques (Reisacher, Groitl, Strasser, Cserép, Kele, & Wagenknecht, 2019).

PET Imaging Studies

Modified adenosine analogs like 2-Ethynyl adenosine are being explored in the design and synthesis of new receptor agonists for PET imaging. Such advancements are crucial in analyzing and diagnosing myocardial and neurodegenerative disorders and aid in drug discovery trials (Lowe, Dall’Angelo, Mulder-Krieger, IJzerman, Zanda, & O'Hagan, 2017).

Fluorescent RNA Labeling

The use of 2-Ethynyl adenosine derivatives for RNA labeling is significant, particularly in distinguishing between single and double strands through fluorescence spectroscopy. This technique is instrumental in investigating RNA hybridization and folding (Grünewald, Kwon, Piton, Förster, Wachtveitl, & Engels, 2008).

RNA Modification and Structure Analysis

Studies have demonstrated that certain 2-Ethynyl adenosine analogs like 7-ethynyl-8-aza-7-deazaadenosine can be incorporated into RNA, preserving its structure. These analogs are essential for RNA modification and provide a deeper understanding of RNA structure and metabolism (Phelps, Ibarra-Soza, Tran, Fisher, & Beal, 2014).

Exploration of DNA Pairing Properties

Research involving 2-Ethynyl adenosine has also focused on studying the pairing properties of modified nucleosides and oligonucleotides. These studies are pivotal in understanding DNA and RNA interactions and the impact of modifications on nucleic acid structures (Buff & Hunziker, 2002).

Application in A3 Adenosine Receptor Studies

2-Ethynyl adenosine and its derivatives are utilized in the study of adenosine receptors, specifically the A3 adenosine receptor. This research is crucial for developing new therapeutic agents and understanding receptor pharmacology (Tosh, Deflorian, Phan, Gao, Wan, Gizewski, Auchampach, & Jacobson, 2012).

properties

CAS RN

99044-57-2

Product Name

2-Ethynyl adenosine

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1

InChI Key

ILZDIASZHUIPSA-JJNLEZRASA-N

Isomeric SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Canonical SMILES

C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Ethynyl Adenosine;  2 Ethynyl Adenosine;  2-Ethynyl-Adenosine;  2-Ethynyl-Ade

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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